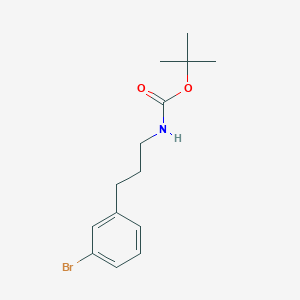
Tert-butyl 3-(3-bromophenyl)propylcarbamate
Cat. No. B8382423
M. Wt: 314.22 g/mol
InChI Key: RJMVGSUUGOJZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08796275B2
Procedure details


Intermediate 2,8-di(tert-butyl 3-phenylpropylcarbamate)benzothiophene was synthesized by Suzuki reaction of 2,8-dibromodibenzothiophene and tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propylcarbamate, which was obtained from tert-butyl 3-(3-bromophenyl)propylcarbamate. Compound 116 was obtained following similar de-protection reaction condition in route 2.

Name
tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
BrC1C=[CH:14][C:5]2S[C:7]3[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=3[C:4]=2C=1.CC1(C)C(C)(C)OB(C2C=C(CCC[NH:33][C:34](=[O:40])[O:35][C:36]([CH3:39])([CH3:38])[CH3:37])C=CC=2)O1>>[Br:13][C:10]1[CH:9]=[C:8]([CH2:4][CH2:5][CH2:14][NH:33][C:34](=[O:40])[O:35][C:36]([CH3:39])([CH3:38])[CH3:37])[CH:7]=[CH:12][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(SC3=C2C=C(C=C3)Br)C=C1
|
|
Name
|
tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propylcarbamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)CCCNC(OC(C)(C)C)=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1)CCCNC(OC(C)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
